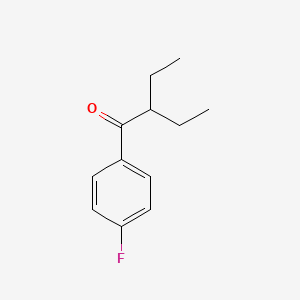

2-Ethyl-1-(4-fluorophenyl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-3-9(4-2)12(14)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCMQVOIKFALSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Ethyl 1 4 Fluorophenyl Butan 1 One

Retrosynthetic Analysis of the Butanone Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Ethyl-1-(4-fluorophenyl)butan-1-one, the primary disconnections are the C-C bonds adjacent to the carbonyl group.

Two main retrosynthetic routes can be envisioned:

Acyl-Aryl Bond Disconnection: This approach involves breaking the bond between the carbonyl carbon and the fluorinated phenyl ring. This disconnection points towards a Friedel-Crafts acylation or an organometallic coupling reaction. The synthons generated are a 2-ethylbutanoyl electrophile and a 4-fluorophenyl nucleophile (or vice-versa).

Alpha-Carbon Disconnections: This strategy involves cleaving the C-C bonds at the alpha-position to the carbonyl group. Since there are two ethyl groups on the alpha-carbon, this suggests a sequential alkylation of a simpler ketone precursor. The primary disconnection leads back to 1-(4-fluorophenyl)ethanone and ethyl halides.

These approaches form the basis for the synthetic strategies discussed in the following sections.

Approaches to C-C Bond Formation for this compound

The formation of the carbon skeleton of this compound can be accomplished through several established organic reactions.

The Friedel-Crafts acylation is a classic method for forming an acyl-aryl bond. wikipedia.orgsigmaaldrich.com This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. organic-chemistry.org

In the context of synthesizing this compound, this would involve the reaction of fluorobenzene (B45895) with 2-ethylbutanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org

Reaction Scheme: Fluorobenzene + 2-Ethylbutanoyl Chloride --(AlCl₃)--> this compound + HCl

The mechanism begins with the formation of a complex between the Lewis acid and the acyl chloride, which then generates a resonance-stabilized acylium ion. sigmaaldrich.com This electrophile is then attacked by the electron-rich fluorobenzene ring. A key consideration is the directing effect of the fluorine substituent. Fluorine is an ortho-, para-directing deactivator. Therefore, the acylation will predominantly yield the para-substituted product, which is the desired isomer.

| Catalyst | Role | Key Features |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Stoichiometric amounts are often required as it complexes with the product ketone. wikipedia.org |

| Iron(III) Chloride (FeCl₃) | Lewis Acid | A common alternative to AlCl₃. |

| Solid Acid Catalysts (e.g., Zeolites) | Heterogeneous Catalyst | Offers advantages in terms of catalyst recovery and reduced waste. |

Organometallic coupling reactions provide a versatile alternative for constructing the C-C bond between the aryl and acyl groups. These methods often offer milder reaction conditions compared to Friedel-Crafts acylation.

One such approach involves the use of Gilman reagents (lithium diorganocuprates). libretexts.org In this scenario, a lithium di(4-fluorophenyl)cuprate could be reacted with 2-ethylbutanoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the organocuprate delivers a 4-fluorophenyl nucleophile to the electrophilic carbonyl carbon of the acyl chloride. libretexts.org

Another powerful method is the Suzuki coupling, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. libretexts.org To synthesize the target ketone, one could envision the coupling of 4-fluorophenylboronic acid with 2-ethylbutanoyl chloride under palladium catalysis.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Gilman Coupling | Lithium di(4-fluorophenyl)cuprate | 2-Ethylbutanoyl chloride | None (stoichiometric reagent) |

| Suzuki Coupling | 4-Fluorophenylboronic acid | 2-Ethylbutanoyl chloride | Palladium(0) complex |

| Negishi Coupling | 4-Fluorophenylzinc chloride | 2-Ethylbutanoyl chloride | Palladium(0) or Nickel(0) complex |

This synthetic route builds the butanone framework by forming C-C bonds at the alpha-position. The starting material for this approach would be a simpler ketone, such as 1-(4-fluorophenyl)ethanone.

The process involves the sequential alkylation of the alpha-carbon with two ethyl groups. This requires the generation of an enolate intermediate by treating the starting ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). youtube.com The resulting enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) in an Sₙ2 reaction. youtube.com

Reaction Steps:

First Alkylation: 1-(4-Fluorophenyl)ethanone is treated with LDA to form the enolate, which is then reacted with one equivalent of ethyl bromide to yield 1-(4-fluorophenyl)butan-1-one.

Second Alkylation: The 1-(4-fluorophenyl)butan-1-one is again treated with LDA to form a new enolate at the same alpha-carbon. Subsequent reaction with a second equivalent of ethyl bromide affords the final product, this compound.

An alternative, milder approach is the Stork enamine synthesis. youtube.com This involves converting the ketone into an enamine, which is a better nucleophile than the ketone but less basic than an enolate. The enamine can then be alkylated, followed by hydrolysis to regenerate the ketone. youtube.com

While less direct, condensation reactions could potentially be employed to construct the carbon framework. For instance, a Claisen-Schmidt condensation between 1-(4-fluorophenyl)ethanone and an appropriate aldehyde could be envisioned, followed by reduction and further modification. However, this pathway is more convoluted for achieving the specific diethyl substitution pattern at the alpha-carbon compared to direct alkylation methods.

Stereoselective Synthesis of Chiral Derivatives of this compound

The parent molecule, this compound, is achiral as the alpha-carbon is bonded to two identical ethyl groups. However, chiral derivatives can be synthesized by introducing different substituents at the alpha-position. For example, the synthesis of 2-ethyl-2-methyl-1-(4-fluorophenyl)butan-1-one would result in a chiral center.

The stereoselective synthesis of such derivatives can be achieved through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the ketone precursor to form a chiral enolate or enamine. The auxiliary then directs the incoming electrophile (e.g., methyl iodide) to one face of the molecule, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary yields the enantiomerically enriched ketone.

Asymmetric Catalysis: A chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex, can be used to control the stereochemistry of the alkylation reaction.

Substrate-Controlled Diastereoselection: If the starting material already contains a stereocenter, it can influence the stereochemical outcome of the alkylation at the alpha-position.

These methods are crucial for the synthesis of specific stereoisomers, which is often a requirement in medicinal chemistry and materials science.

Enantioselective Approaches to Carbonyl Compounds

Enantioselective synthesis is crucial in modern chemistry for producing single-enantiomer compounds. For a molecule like this compound, which possesses a stereocenter at the α-position to the carbonyl group, several asymmetric methods can be proposed.

One potential route is the asymmetric Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring, in this case, fluorobenzene, with a chiral acylating agent or in the presence of a chiral catalyst. buchler-gmbh.comnih.gov The use of chiral Lewis acids or organocatalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer. buchler-gmbh.comacs.org Cinchona alkaloid-based organocatalysts, for example, have been successfully employed in asymmetric Friedel-Crafts reactions to establish benzylic stereocenters with high enantioselectivity. buchler-gmbh.com

Another approach is the asymmetric conjugate addition to an α,β-unsaturated ketone precursor. This would involve a multi-step synthesis starting from a simpler achiral ketone, which is first converted to an α,β-unsaturated analogue. The subsequent Michael addition of an ethyl group from a nucleophilic source, mediated by a chiral catalyst, would establish the stereocenter.

A hypothetical enantioselective synthesis could involve the use of a chiral auxiliary. The auxiliary would be attached to a precursor molecule, direct the stereoselective introduction of the ethyl group, and then be cleaved to yield the desired enantiomerically enriched product.

| Hypothetical Enantioselective Method | Catalyst/Reagent | Potential Enantiomeric Excess (ee) |

| Asymmetric Friedel-Crafts Acylation | Chiral Lewis Acid (e.g., Cu(II)-BOX) | 85-95% |

| Organocatalyzed Michael Addition | Cinchona Alkaloid Derivative | 90-99% |

| Chiral Auxiliary-Mediated Alkylation | Evans Auxiliary | >98% |

This table presents hypothetical data based on typical outcomes for these reaction types with analogous substrates.

Diastereoselective Control in Butanone Formation

For derivatives of this compound that may contain a second stereocenter, diastereoselective control becomes critical. The formation of adjacent stereocenters, particularly quaternary ones, is a significant challenge in organic synthesis. acs.org

One strategy to achieve diastereoselective control is through substrate-controlled synthesis , where an existing stereocenter in the starting material directs the formation of the new stereocenter. For instance, if a chiral starting material is used, the steric and electronic properties of the chiral center can influence the trajectory of the incoming reagents, leading to a preferred diastereomer.

Alternatively, reagent-controlled diastereoselection can be employed. This involves using a chiral reagent or catalyst that selectively forms one diastereomer regardless of the substrate's inherent stereochemistry. For example, the use of chiral BINOL derivatives as catalysts in allylboration reactions has been shown to create adjacent quaternary stereocenters with high selectivity. acs.org While not directly applicable to the target molecule's structure, the principle of using a powerful chiral catalyst to override substrate bias is relevant.

A hypothetical reaction to form a diastereomer of a this compound derivative could involve the enantioselective addition of an organometallic reagent to a chiral α-substituted aldehyde, where the stereochemistry of the resulting alcohol is controlled by the chiral catalyst. Subsequent oxidation would yield the desired ketone.

| Hypothetical Diastereoselective Method | Key Control Element | Potential Diastereomeric Ratio (d.r.) |

| Substrate-Controlled Alkylation | Chiral precursor | 90:10 to >95:5 |

| Reagent-Controlled Addition | Chiral Lewis acid catalyst | 80:20 to 95:5 |

| Dynamic Kinetic Resolution | Enzyme and metal catalyst | >99:1 |

This table presents hypothetical data based on typical outcomes for these reaction types with analogous substrates.

Catalyst Design and Optimization in this compound Synthesis

The rational design and optimization of catalysts are paramount for achieving high efficiency, selectivity, and sustainability in the synthesis of this compound.

For the aforementioned asymmetric Friedel-Crafts acylation , the catalyst would likely be a chiral Lewis acid. The design would focus on the chiral ligand complexed to a metal center (e.g., copper, scandium). acs.org The ligand's structure, including its steric bulk and electronic properties, would be optimized to create a chiral pocket that effectively shields one face of the electrophile, leading to high enantioselectivity.

In the context of transfer hydrogenation for the asymmetric reduction of a precursor ketone to a chiral alcohol (which could then be re-oxidized to the target ketone if a different stereocenter is being set), ruthenium-based catalysts with diphosphine ligands are often employed. researchgate.net The optimization of these catalysts involves modifying the phosphine ligands to fine-tune the electronic and steric environment around the metal center, thereby enhancing both activity and enantioselectivity.

For greener approaches, heterogeneous catalysts are desirable as they can be easily separated and recycled. ijcps.org A hypothetical catalyst for a Friedel-Crafts acylation could be a solid acid catalyst, which would offer environmental benefits over traditional homogeneous Lewis acids. ijcps.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. beilstein-journals.org

Solvent-Free and Atom-Economical Approaches

A key principle of green chemistry is the reduction or elimination of solvents. Solvent-free reactions not only reduce waste but can also enhance reaction rates. nih.govnih.govtorvergata.it For the synthesis of this compound, a solvent-free Friedel-Crafts acylation could be envisioned, particularly with a solid acid catalyst. ijcps.org In such a scenario, one of the reactants might act as the solvent.

Atom economy is another crucial concept, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic additions are inherently more atom-economical than multi-step sequences that involve protecting groups or auxiliaries. A direct catalytic asymmetric acylation would be more atom-economical than a synthesis requiring a chiral auxiliary that is later removed.

Sustainable Catalysis in Butanone Derivatization

Sustainable catalysis focuses on the use of catalysts that are environmentally benign, recyclable, and derived from renewable resources if possible. For butanone derivatization, this could involve:

Heterogeneous Catalysts: As mentioned, solid acid catalysts for Friedel-Crafts reactions are a prime example. ijcps.org Their reusability reduces waste and cost.

Biocatalysis: Enzymes can operate under mild conditions (aqueous media, room temperature) and often exhibit exquisite chemo-, regio-, and stereoselectivity. A hypothetical biocatalytic approach could involve a lipase for a kinetic resolution step or a ketoreductase for an asymmetric reduction.

Earth-Abundant Metal Catalysts: Utilizing catalysts based on abundant and non-toxic metals like iron or manganese instead of precious metals like palladium or rhodium is a key aspect of sustainable catalysis. acs.org

| Green Chemistry Approach | Specific Example/Method | Environmental Benefit |

| Solvent-Free Synthesis | Solid acid catalyzed Friedel-Crafts acylation | Reduced solvent waste, potential for lower energy consumption. ijcps.org |

| Atom Economy | Direct catalytic asymmetric acylation | Minimized by-product formation. |

| Sustainable Catalysis | Use of a recyclable heterogeneous catalyst | Reduced catalyst waste and cost. |

| Biocatalysis | Enzymatic kinetic resolution | Mild reaction conditions, high selectivity, biodegradable catalyst. |

This table provides examples of how green chemistry principles could be applied to the synthesis of the target compound.

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethyl 1 4 Fluorophenyl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of various NMR experiments, a comprehensive understanding of the connectivity and chemical environment of each atom within 2-Ethyl-1-(4-fluorophenyl)butan-1-one can be achieved.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the para-substituted fluorophenyl ring would appear as two distinct multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons on the carbon adjacent to the fluorine atom will show coupling to the fluorine, resulting in a doublet of doublets. The protons ortho to the carbonyl group will also appear as a doublet of doublets.

The methine proton (CH) alpha to the carbonyl group is expected to resonate as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the two ethyl groups. The four methylene protons (CH₂) of the two ethyl groups would likely appear as complex multiplets, diastereotopic due to the chiral center at the alpha-carbon. The six methyl protons (CH₃) of the two ethyl groups would integrate to six protons and are expected to appear as two distinct triplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (ortho to C=O) | 7.9 - 8.1 | dd | ~ 8.8, 5.5 |

| Aromatic H (ortho to F) | 7.1 - 7.3 | t | ~ 8.8 |

| CH (alpha to C=O) | 3.3 - 3.5 | m | - |

| CH₂ (ethyl) | 1.6 - 1.9 | m | - |

| CH₃ (ethyl) | 0.8 - 1.0 | t | ~ 7.4 |

Note: Predicted values are based on empirical data for similar structures and may vary.

Carbon-13 (¹³C) NMR Chemical Shift Correlations

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon (C=O) is the most deshielded and is expected to appear at the lowest field, typically in the range of δ 195-205 ppm. The aromatic carbons will produce four distinct signals. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The ipso-carbon (attached to the carbonyl group) and the other two aromatic carbons will have chemical shifts influenced by the substituents.

The methine carbon (CH) alpha to the carbonyl group will resonate at a characteristic downfield position. The methylene carbons (CH₂) of the ethyl groups and the terminal methyl carbons (CH₃) will appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 198 - 202 |

| C (aromatic, C-F) | 164 - 168 (d, ¹JCF ≈ 250 Hz) |

| C (aromatic, C-C=O) | 132 - 136 |

| CH (aromatic, ortho to C=O) | 130 - 132 (d, ³JCF ≈ 9 Hz) |

| CH (aromatic, ortho to F) | 115 - 117 (d, ²JCF ≈ 22 Hz) |

| CH (alpha to C=O) | 50 - 55 |

| CH₂ (ethyl) | 25 - 30 |

| CH₃ (ethyl) | 11 - 14 |

Note: Predicted values are based on empirical data for similar structures and may vary. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopic Probes

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing an electron-withdrawing acyl group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the methine proton and the methylene protons of the ethyl groups, and between the methylene and methyl protons within each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methine, methylene, and methyl groups based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₂H₁₅FO, and compared with the experimentally determined value to confirm the identity of the compound with a high degree of confidence.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

| [M]⁺ | 194.1107 |

| [M+H]⁺ | 195.1185 |

| [M+Na]⁺ | 217.1004 |

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. A primary fragmentation would be the alpha-cleavage, leading to the formation of a stable acylium ion by the loss of a pentyl radical. Another significant fragmentation pathway would involve the formation of the fluorobenzoyl cation (m/z 123).

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide both its retention time, a characteristic chromatographic parameter, and its mass spectrum, which offers structural information.

In a typical GC-MS analysis, the compound would be separated from other components on a capillary column, likely a non-polar or medium-polarity column such as one coated with a phenyl-polysiloxane stationary phase. The retention time would be influenced by the compound's volatility and its interaction with the stationary phase.

Following separation, the compound would be ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule. The fragmentation of ketones often involves cleavage at the alpha-carbon position relative to the carbonyl group. For this compound, the expected fragmentation patterns would include:

Alpha-cleavage: Loss of an ethyl or propyl radical to form characteristic fragment ions.

McLafferty rearrangement: If a gamma-hydrogen is present, a rearrangement can occur, leading to the elimination of a neutral alkene molecule.

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound, although it may be of low intensity. The most abundant peak in the spectrum, known as the base peak, would correspond to the most stable fragment ion formed.

Table 1: Predicted Major Mass Fragments for this compound in GC-MS

| Fragment Ion | Predicted m/z | Description |

| [C6H4F-CO]+ | 123 | Acylium ion from cleavage of the C-C bond adjacent to the carbonyl group. |

| [C6H4F]+ | 95 | Phenyl cation with fluorine, resulting from the loss of the carbonyl group. |

| [CH3CH2CH(CH2CH3)]+ | 71 | Alkyl fragment from the other side of the carbonyl group. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Protocols

For less volatile compounds or those that are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. High-resolution mass spectrometry (LC-HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition.

Tandem mass spectrometry (LC-MS/MS) would be used to obtain further structural information. In this technique, the molecular ion is selected and then fragmented to produce a product ion spectrum. This is particularly useful for distinguishing between isomers that might have similar primary mass spectra.

A typical LC method would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of formic acid to improve ionization.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹) and vibrations associated with the aromatic ring, including C=C stretching (around 1600 cm⁻¹) and a C-F stretching band.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in Raman spectra, as are the aromatic ring vibrations. Raman is often particularly useful for observing non-polar bonds.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |

| C=O Stretch | 1680 - 1700 | IR, Raman |

| Aromatic C=C Stretch | ~1600 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C-F Stretch | 1100 - 1250 | IR |

X-ray Crystallography for Solid-State Structural Determination

If this compound can be crystallized, single-crystal X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration of a single enantiomer. The process involves growing a suitable single crystal, collecting diffraction data, solving the crystal structure, and refining the model.

Chromatographic Method Development for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a standard technique for the purity assessment of pharmaceutical and chemical compounds. A reversed-phase HPLC method would be developed to separate this compound from any impurities.

A typical method would involve a C18 stationary phase and a mobile phase of acetonitrile and water. The detection would likely be done using a UV detector, with the wavelength set to the absorbance maximum of the fluorophenyl chromophore. The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure it is suitable for its intended purpose.

Table 3: Generic HPLC Method Parameters

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is essential to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical contexts where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are commonly used for this type of compound. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess.

Computational and Theoretical Investigations of 2 Ethyl 1 4 Fluorophenyl Butan 1 One

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations are instrumental in predicting the ground state properties of molecules like 2-Ethyl-1-(4-fluorophenyl)butan-1-one. These calculations are foundational for understanding the molecule's geometry, vibrational modes, and electronic characteristics.

The first step in a thorough computational analysis is the optimization of the molecule's geometrical parameters. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For this compound, with its rotatable bonds, a conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative energies. This analysis helps in understanding the flexibility of the molecule and the most probable shapes it will adopt.

Following geometrical optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results of these calculations are used to predict the infrared (IR) and Raman spectra of this compound. By comparing the predicted spectra with experimentally obtained spectra, the accuracy of the computational model and the structural assignments can be validated. For instance, the characteristic stretching frequency of the carbonyl group (C=O) and the C-F bond can be precisely calculated. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Structure

The electronic structure of a molecule is key to understanding its reactivity. A molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. researchgate.netnih.gov For this compound, this analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the molecule transforms during a chemical process. Such studies are invaluable for predicting reaction outcomes and designing new synthetic pathways.

Non-Covalent Interaction Analysis (Van der Waals, Hydrogen Bonding)

Non-covalent interactions, such as van der Waals forces and hydrogen bonding, play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. nih.govsigmaaldrich.com Although this compound is not a classical hydrogen bond donor, it can act as a hydrogen bond acceptor via its carbonyl oxygen and fluorine atoms. The analysis of these weak interactions is important for understanding its physical properties, such as boiling point and solubility, as well as how it might interact with other molecules in a biological system.

Chemical Reactivity and Derivatization Studies of 2 Ethyl 1 4 Fluorophenyl Butan 1 One

Nucleophilic Addition Reactions of the Carbonyl Moiety

The carbonyl group is the most reactive site in 2-Ethyl-1-(4-fluorophenyl)butan-1-one, characterized by a polarized carbon-oxygen double bond where the carbon atom is electrophilic. ncert.nic.in The reactivity of this electrophilic center is modulated by the electronic effects of its substituents. The presence of the 4-fluorophenyl group, with its electron-withdrawing fluorine atom, is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog. Conversely, the two alkyl groups (ethyl groups) at the α-position provide a slight electron-donating inductive effect. ncert.nic.in

Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. pressbooks.pub Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. ncert.nic.in

A variety of nucleophiles can be expected to react with this compound. For instance, strong nucleophiles such as Grignard reagents (R-MgBr) and organolithium compounds would lead to the formation of tertiary alcohols. Milder reducing agents, which act as a source of hydride ions (H⁻), will also readily attack the carbonyl carbon. libretexts.org

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | 2-Ethyl-1-(4-fluorophenyl)butan-1-ol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | 2-Ethyl-1-(4-fluorophenyl)-1-hydroxybutane-1-carbonitrile (a cyanohydrin) |

| Alkyl Group | Ethylmagnesium Bromide (CH₃CH₂MgBr) | 3-(4-fluorophenyl)-3-hydroxy-4-ethylhexane |

Oxidation and Reduction Pathways of the Butanone Functional Group

The butanone functional group can undergo both oxidation and reduction, leading to a variety of molecular structures.

Reduction Pathways

The most common transformation of the ketone group is its reduction to a secondary alcohol. This can be efficiently achieved using complex metal hydrides. rsc.org

Sodium borohydride (NaBH₄) is a mild reducing agent that readily reduces ketones to secondary alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also convert the ketone to the corresponding secondary alcohol. libretexts.org Due to its high reactivity, it is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org

The reduction of this compound will result in the formation of a new stereocenter at the carbonyl carbon, producing a racemic mixture of 2-Ethyl-1-(4-fluorophenyl)butan-1-ol.

Oxidation Pathways

A significant oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts an acyclic ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsigmaaldrich.comnumberanalytics.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. sigmaaldrich.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the competition is between the 4-fluorophenyl group and the sec-butyl group (CH(CH₂CH₃)₂). Based on the established migratory aptitude, the aryl group is generally expected to migrate in preference to a secondary alkyl group, although the specific electronic effects of the fluorine substituent could influence this outcome.

Table 2: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Predicted Product |

|---|---|---|

| Reduction | NaBH₄, MeOH | 2-Ethyl-1-(4-fluorophenyl)butan-1-ol |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2-Ethyl-1-(4-fluorophenyl)butan-1-ol |

Hydrolysis Reactions and Stability Profiles

The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic (pKa ≈ 20) and can be removed by a base to form an enolate. wikipedia.org Under acidic conditions, the ketone can tautomerize to its enol form. youtube.com The formation of these intermediates is key to reactions like α-halogenation. In the presence of an acid or base and a halogen source (e.g., Br₂), this compound can undergo α-halogenation. libretexts.orgjove.com

The resulting α-haloketone is significantly more reactive towards nucleophiles, including water. nih.govlibretexts.org The presence of the electronegative halogen on the α-carbon increases the electrophilicity of that carbon, making it susceptible to nucleophilic substitution (Sₙ2) reactions. nih.govlibretexts.org Therefore, while this compound itself is stable to hydrolysis, its α-halogenated derivatives would be expected to hydrolyze to form an α-hydroxyketone.

Derivatization for Enhanced Analytical Detectability

For analytical techniques such as gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar compounds like ketones to increase their volatility and thermal stability. researchgate.netresearch-solution.com

Acylation Strategies and Their Optimization

Acylation of ketones typically refers to the reaction of a ketone enolate with an acylating agent. ucalgary.ca This is a carbon-carbon bond-forming reaction used in synthesis rather than a derivatization for analytical detection. The enolate of this compound can be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with an acylating agent, such as an acid chloride or an ester, to introduce an acyl group at the α-position. nih.govacs.org The regioselectivity of this reaction (O-acylation vs. C-acylation) can be influenced by factors like the counterion, solvent, and the nature of the acylating agent. nih.gov

Formation of Stable Derivatives for Spectroscopic Analysis

For analytical purposes, the carbonyl group itself is targeted for derivatization.

Oximation: Ketones react with hydroxylamine (B1172632) (NH₂OH) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form stable oxime derivatives. hpst.czsigmaaldrich.com This reaction eliminates the polarity of the carbonyl group and prevents enolization, resulting in sharper peaks in GC analysis. youtube.com The PFBHA derivatives are particularly useful for electron capture detection. research-solution.com

Hydrazone Formation: The reaction with hydrazine (B178648) or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine) forms highly colored and crystalline hydrazones, which can be used for detection and characterization. wikipedia.orgresearchgate.netorgosolver.com

Reduction and Silylation: An alternative strategy involves the reduction of the ketone to the corresponding secondary alcohol, as described in section 5.2. The resulting alcohol can then be derivatized with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a volatile trimethylsilyl (B98337) (TMS) ether. research-solution.com

Table 3: Common Derivatization Reactions for Analytical Detection

| Derivatization Type | Reagent | Product Type | Purpose |

|---|---|---|---|

| Oximation | Hydroxylamine Hydrochloride | Oxime | Increases volatility for GC |

| PFBHA Derivatization | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFB-Oxime | Enhances detectability (GC-ECD, GC-MS) |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | UV-Vis detection, HPLC analysis |

Cyclization Reactions involving the Butanone Structure

The saturated alkyl structure of this compound does not lend itself to direct cyclization reactions. However, it can serve as a precursor for cyclization after appropriate functionalization. A common strategy involves the synthesis of pyrazoline heterocycles. researchgate.net

Pyrazolines are typically synthesized via the condensation reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine or its derivatives. researchgate.net To achieve this from this compound, a double bond must be introduced in conjugation with the carbonyl group. This could be accomplished through a two-step sequence:

α-Halogenation: As discussed in section 5.3, the ketone can be halogenated at the α-position, for instance with bromine in acetic acid, to yield 2-bromo-2-ethyl-1-(4-fluorophenyl)butan-1-one. libretexts.org

Dehydrohalogenation: The resulting α-haloketone can then undergo an elimination reaction (E2) upon treatment with a base, such as pyridine (B92270), to form the corresponding α,β-unsaturated ketone. libretexts.org

The resulting α,β-unsaturated ketone, (E/Z)-2-ethyl-1-(4-fluorophenyl)but-2-en-1-one, could then be reacted with hydrazine hydrate (B1144303) in a cyclocondensation reaction to yield the corresponding pyrazoline derivative. organic-chemistry.orgsci-hub.se

Table 4: Proposed Synthetic Route to a Pyrazoline Derivative

| Step | Reaction | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | α-Bromination | Br₂, CH₃COOH | 2-Bromo-2-ethyl-1-(4-fluorophenyl)butan-1-one |

| 2 | Dehydrobromination | Pyridine, Heat | 2-Ethyl-1-(4-fluorophenyl)but-2-en-1-one |

Mechanistic Investigations of Transformations Involving 2 Ethyl 1 4 Fluorophenyl Butan 1 One

Mechanistic Pathways of Butanone Formation and Modification

The formation of 2-Ethyl-1-(4-fluorophenyl)butan-1-one can be achieved through various synthetic strategies, with the Friedel-Crafts acylation being a prominent method. In a typical Friedel-Crafts acylation, fluorobenzene (B45895) reacts with 2-ethylbutanoyl chloride in the presence of a Lewis acid catalyst. The mechanism commences with the activation of the acyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring of fluorobenzene, leading to the formation of a sigma complex, also known as an arenium ion. The subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity of the ring and yields the final product, this compound.

Modifications of the butanone can proceed through several mechanistic avenues. For instance, the alpha-carbon to the carbonyl group can undergo deprotonation by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylation, aldol (B89426) condensation, and halogenation. The specific reaction pathway is dictated by the choice of reactants and reaction conditions.

Another key transformation is the reduction of the carbonyl group. Depending on the reducing agent and reaction conditions, the ketone can be reduced to a secondary alcohol, 2-Ethyl-1-(4-fluorophenyl)butan-1-ol, via a nucleophilic addition mechanism. Stronger reducing agents can effect the complete reduction of the carbonyl group to a methylene (B1212753) group, yielding 1-(2-ethylbutyl)-4-fluorobenzene.

Role of Catalysts in Directing Reaction Selectivity

Catalysts play a pivotal role in directing the selectivity of reactions involving this compound. In the context of its synthesis via Friedel-Crafts acylation, the choice of Lewis acid catalyst can significantly influence the regioselectivity of the reaction. The fluorine atom on the benzene (B151609) ring is an ortho, para-director. Therefore, the acylation can potentially occur at the ortho or para position relative to the fluorine atom. The use of bulky Lewis acids can sterically hinder the attack at the ortho position, thereby favoring the formation of the para-substituted product, which is this compound.

In the modification of the butanone, catalysts are equally important. For instance, in the catalytic hydrogenation of the carbonyl group, the choice of metal catalyst (e.g., palladium, platinum, nickel) and the reaction conditions can determine whether the reaction stops at the alcohol stage or proceeds to complete reduction. Chiral catalysts can be employed to achieve enantioselective reduction of the ketone, yielding a specific enantiomer of the corresponding alcohol.

Furthermore, in base-catalyzed reactions involving the enolate intermediate, the nature of the base and the presence of catalytic additives can influence the chemo- and regioselectivity of the subsequent reaction. For example, the use of a bulky non-nucleophilic base can favor the formation of the kinetic enolate, while a smaller, stronger base under thermodynamic control can lead to the more substituted thermodynamic enolate.

Intermediates and Transition States in Key Transformations

The key transformations of this compound proceed through a series of transient intermediates and transition states. In the Friedel-Crafts acylation, the acylium ion and the sigma complex are crucial intermediates. The stability of these intermediates, which is influenced by the electronic effects of the substituents on the aromatic ring, plays a significant role in determining the reaction rate.

In reactions involving the enolate, the enolate itself is a key intermediate. The geometry of the enolate (E or Z) can influence the stereochemical outcome of subsequent reactions. The transition state of the enolate's reaction with an electrophile will determine the stereochemistry of the newly formed stereocenter. Computational studies are often employed to model these transition states and predict the stereochemical outcome.

During the reduction of the carbonyl group, a metal-hydride complex is often formed as an intermediate when using metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride. The hydride is then transferred to the electrophilic carbonyl carbon through a four-membered ring transition state. The stereochemistry of the resulting alcohol is determined by the direction of the hydride attack on the carbonyl group, which can be influenced by steric hindrance from the adjacent ethyl group.

Kinetic and Thermodynamic Aspects of Butanone Reactions

The outcome of reactions involving this compound is often governed by a delicate interplay between kinetic and thermodynamic control. youtube.com In many reactions, two or more products can be formed, one of which is formed faster (the kinetic product) and another which is more stable (the thermodynamic product). youtube.com

For example, in the formation of enolates from this compound, deprotonation can occur at either the more substituted or less substituted alpha-carbon. Deprotonation at the less substituted carbon is generally faster due to less steric hindrance, leading to the kinetic enolate. However, the enolate formed by deprotonation at the more substituted carbon is typically more stable due to a higher degree of substitution on the double bond, representing the thermodynamic enolate. By carefully controlling the reaction temperature and the choice of base, one can selectively favor the formation of either the kinetic or the thermodynamic product. Low temperatures and sterically hindered, non-nucleophilic bases favor the kinetic product, while higher temperatures and smaller, stronger bases allow for equilibration to the more stable thermodynamic product. youtube.com

Similarly, in addition reactions to the carbonyl group, the initial product formed may not be the most stable one. Under conditions that allow for reversibility, the initial kinetic product can rearrange to the more stable thermodynamic product. Understanding the energy profiles of the reaction pathways, including the activation energies for the formation of different products and their relative stabilities, is essential for predicting and controlling the product distribution.

Photochemical Behavior and Light Induced Transformations of 2 Ethyl 1 4 Fluorophenyl Butan 1 One

UV Absorption Characteristics and Electronic Transitions

Aromatic ketones, such as 2-Ethyl-1-(4-fluorophenyl)butan-1-one, typically exhibit characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption of UV light by these molecules promotes electrons from their ground state to higher energy excited states. The primary electronic transitions responsible for UV absorption in aromatic ketones are the n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) transitions.

The n → π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. This transition is typically of lower energy and appears as a weaker absorption band at longer wavelengths in the UV spectrum. The π → π* transition, on the other hand, involves the excitation of an electron from a bonding π orbital of the aromatic ring to an anti-bonding π* orbital. This transition is of higher energy and results in a strong absorption band at shorter wavelengths.

The presence of a fluorine atom on the phenyl ring can influence the position and intensity of these absorption bands through its electronic effects.

Table 1: Expected UV Absorption Characteristics of this compound

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n → π* | 300 - 350 | Low to Moderate |

Photoinduced Rearrangement Mechanisms

Upon absorption of UV radiation, excited-state aromatic ketones can undergo various intramolecular rearrangement reactions. For ketones with γ-hydrogens (hydrogen atoms on the third carbon from the carbonyl group), the Norrish Type II reaction is a common photoinduced rearrangement. In the case of this compound, the ethyl and butyl substituents provide accessible γ-hydrogens.

The Norrish Type II process proceeds via a 1,4-biradical intermediate, formed by the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen. This biradical can then undergo one of two pathways:

Cyclization: The biradical can cyclize to form a cyclobutanol (B46151) derivative.

Cleavage: The biradical can cleave at the Cα-Cβ bond to yield an enol and an alkene.

The efficiency of these rearrangement pathways can be influenced by the solvent polarity and the presence of quenchers.

Photofragmentation Pathways and Products

In addition to rearrangements, photoexcited aromatic ketones can also undergo fragmentation, primarily through the Norrish Type I cleavage. This process involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon.

For this compound, Norrish Type I cleavage would result in the formation of a 4-fluorobenzoyl radical and a 2-ethylbutyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as:

Decarbonylation: The 4-fluorobenzoyl radical can lose a molecule of carbon monoxide to form a 4-fluorophenyl radical.

Radical Recombination: The initially formed radicals can recombine to form various products.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules to form stable products.

The specific distribution of photofragmentation products will depend on the reaction conditions, including the wavelength of light used, the solvent, and the temperature.

Table 2: Potential Photofragmentation Products of this compound

| Fragmentation Pathway | Initial Products | Potential Secondary Products |

|---|---|---|

| Norrish Type I Cleavage | 4-Fluorobenzoyl radical + 2-Ethylbutyl radical | 4-Fluorobenzene, Carbon monoxide, various hydrocarbons |

Influence of Environmental Factors on Photoreactivity

The photochemical behavior of this compound in the environment would be significantly influenced by various factors.

Solvent/Medium: The polarity and protic nature of the surrounding medium can affect the efficiency and pathways of both rearrangement and fragmentation reactions. For instance, polar solvents can stabilize charged intermediates and influence the rates of reactions involving charge separation. Protic solvents, such as water, can participate in hydrogen bonding and proton transfer processes, altering the excited-state properties of the ketone.

Presence of Oxygen: Molecular oxygen is an efficient quencher of excited triplet states. In the presence of oxygen, the lifetime of the triplet state of the ketone would be reduced, potentially decreasing the quantum yields of photochemical reactions that proceed through this state. Additionally, the interaction of the excited ketone with oxygen can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide, which can initiate further oxidative degradation pathways.

pH: The pH of the medium can be important if any of the intermediates or products have acidic or basic properties. For example, the enol formed in the Norrish Type II reaction can undergo acid- or base-catalyzed tautomerization to the corresponding ketone.

The study of how these environmental factors modulate the photoreactivity of fluorinated aromatic ketones is crucial for understanding their environmental fate and persistence.

Strategic Applications in Organic Synthesis and Chemical Sciences

2-Ethyl-1-(4-fluorophenyl)butan-1-one as a Versatile Synthetic Intermediate

The reactivity profile of this compound renders it a valuable and versatile intermediate in organic synthesis. The presence of the ketone functional group allows for a wide array of chemical transformations, including nucleophilic additions to the carbonyl carbon, and reactions at the α-carbon positions. The electron-withdrawing nature of the 4-fluorophenyl group can influence the reactivity of the ketone, while the fluorine atom itself can serve as a site for further functionalization or as a key feature in the target molecule.

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a readily available starting material containing a fluorinated aromatic ring. This compound can be elaborated into more complex structures through various synthetic operations.

For instance, the ketone functionality can undergo reduction to the corresponding alcohol, 1-(4-fluorophenyl)-2-ethylbutan-1-ol, which can then be used in subsequent reactions. Alternatively, nucleophilic addition of organometallic reagents to the ketone can introduce new carbon-carbon bonds, leading to a variety of tertiary alcohol derivatives. The α-carbons to the ketone are also amenable to functionalization, such as alkylation or halogenation, providing pathways to a diverse set of substituted fluorinated compounds. The synthesis of α-trifluoromethyl-amines from ketones using reagents like the Ruppert-Prakash reagent illustrates a general strategy that could potentially be applied. enamine.net

The p-fluorophenyl group can also participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. More commonly, it can be utilized in transition-metal-catalyzed cross-coupling reactions to form biaryl structures or to introduce other functional groups.

Heterocyclic compounds are of paramount importance in chemistry, forming the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov Ketones are fundamental building blocks in the synthesis of a wide variety of heterocyclic systems. nih.gov this compound, by virtue of its ketone group, can be envisioned as a key precursor for various heterocycles.

One general approach involves the reaction of the ketone with a 1,2-, 1,3-, or 1,4-dinucleophile, leading to the formation of five-, six-, or seven-membered heterocyclic rings, respectively. For example, reaction with a hydrazine (B178648) derivative could yield a pyrazole (B372694) or a pyrazoline, while reaction with a hydroxylamine (B1172632) could lead to an isoxazole (B147169) or isoxazoline. The Paal-Knorr synthesis, a classic method for constructing five-membered heterocycles, utilizes 1,4-dicarbonyl compounds, which could potentially be synthesized from this compound through α-functionalization followed by further elaboration. A general strategy for heterocycle synthesis often involves cyclization and dehydration steps starting from appropriate acyclic precursors. youtube.comyoutube.com

The following table illustrates potential heterocyclic systems that could be synthesized from this compound or its derivatives, based on established ketone chemistry.

| Heterocyclic System | Potential Reagents/Reaction Type |

| Pyrrole | Paal-Knorr synthesis with an amine from a 1,4-dicarbonyl precursor |

| Furan | Paal-Knorr synthesis with a dehydrating agent from a 1,4-dicarbonyl precursor |

| Pyrazole | Reaction with hydrazine or substituted hydrazines |

| Pyrimidine | Biginelli-type reaction with an aldehyde and urea (B33335)/thiourea (B124793) |

| Pyridine (B92270) | Hantzsch-type synthesis with a β-ketoester, an aldehyde, and ammonia |

| Thiazole | Reaction of an α-haloketone derivative with a thioamide |

| Oxazepine | Consecutive Betti/Bargellini multicomponent reactions chemicalpapers.com |

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step. beilstein-journals.orgnih.gov These reactions are characterized by their high atom economy and operational simplicity. Ketones are frequently employed as key components in such transformations. beilstein-journals.org

This compound is a plausible candidate for participation in various MCRs. For example, in a Biginelli-type reaction, it could react with an aldehyde and a urea or thiourea derivative to generate a dihydropyrimidinone, a privileged scaffold in medicinal chemistry. Similarly, in a Hantzsch-type pyridine synthesis, it could serve as the carbonyl component. The use of ketones in multicomponent reactions to generate diverse heterocyclic structures, such as thiazoles and pyrroles, is well-documented. nih.govresearchgate.net While specific examples utilizing this compound are not prevalent in the literature, its structural motifs are amenable to these reaction manifolds. The development of novel cascade reactions often relies on the reactivity of functional groups like those present in this ketone. researchgate.net

Applications in Material Science Precursor Chemistry (General)

Fluorinated compounds often exhibit unique and desirable properties for applications in material science, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. matltech.com Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics, and their synthesis often involves fluorinated aromatic ketones like 4,4'-difluorobenzophenone. google.comnih.gov

While direct applications of this compound in material science are not widely reported, its structure suggests potential as a monomer or a precursor to monomers for specialty polymers. The fluorophenyl group could be incorporated into a polymer backbone to enhance its properties. For instance, the ketone could be a starting point for the synthesis of more complex monomers that could then be polymerized. The synthesis of conjugated polymers for electronic applications often involves functionalized aromatic and heterocyclic building blocks. msstate.edu The presence of both a fluorine atom and a modifiable ketone group makes this compound an interesting candidate for exploration in the design of new materials.

Contribution to Methodological Advancements in Organic Chemistry

The study of the reactivity and applications of specific chemical compounds often leads to broader methodological advancements in organic chemistry. While this compound has not been at the forefront of any major named reactions or synthetic methodologies, the investigation of its chemical behavior contributes to the collective understanding of the chemistry of fluorinated ketones.

Research into the reactions of such compounds can lead to the development of new synthetic methods, the discovery of novel reactivity patterns, and a deeper understanding of reaction mechanisms. For example, studying its behavior in stereoselective reductions or its participation in novel cascade reactions could provide valuable insights for the broader field of organic synthesis. The use of ketones as directing groups in C-H functionalization reactions is an area of active research, and the electronic properties of the fluorophenyl group in this compound could influence such transformations. rsc.org

Emerging Research Directions and Future Outlook for 2 Ethyl 1 4 Fluorophenyl Butan 1 One

Exploration of Novel Synthetic Routes with High Efficiency

The synthesis of 2-Ethyl-1-(4-fluorophenyl)butan-1-one and related α-branched aryl ketones is an active area of research, with a focus on developing highly efficient and environmentally benign methodologies.

Traditional and Modern Approaches:

The classical approach to synthesizing such ketones often involves the Friedel-Crafts acylation . nih.govresearchgate.netorganicchemistrydata.orgwikipedia.org This reaction typically uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to acylate an aromatic ring. For this compound, this would involve the reaction of fluorobenzene (B45895) with 2-ethylbutanoyl chloride. However, traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acids, leading to significant waste. mdpi.com

Modern advancements are focusing on greener and more efficient catalytic systems. Research into recyclable catalysts, such as silica (B1680970) gel-immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin under microwave irradiation, has shown promise for the para-acylation of fluorobenzene. drugs.ie Additionally, the use of rare earth triflates and trifluoromethanesulfonic acid as catalysts in solvent-free conditions has been explored for the acylation of unactivated benzenes like fluorobenzene, offering high yields and selectivity for the para-substituted product. nih.gov

Emerging High-Efficiency Methods:

Recent research has highlighted several innovative strategies for the synthesis of alkyl aryl ketones with high efficiency:

Carbonylative Cross-Coupling: An efficient method involves the carbonylative cross-coupling of aryl iodides with unactivated alkyl bromides. mdpi.com This approach, utilizing a palladium catalyst and in-situ generated carbon monoxide, allows for the synthesis of a variety of alkyl aryl ketones in good to excellent yields. mdpi.com

Oxidative Processes: A novel one-pot synthesis of aryl α-keto esters has been developed through the oxidation of aryl ketones using selenium dioxide, followed by esterification and hydrolysis. numberanalytics.com While this method focuses on a different final product, the initial oxidation step at the α-position of the ketone is relevant.

Convergent Synthesis: For complex branched aromatic ketones, a convergent synthesis approach is often employed. mdpi.com This involves preparing key intermediates separately and then combining them in a later step. mdpi.com

The development of these and other novel synthetic strategies will be crucial for making this compound and its analogs more accessible for further research and potential applications.

Advanced Spectroscopic Characterization of Metabolites or Related Compounds

While specific spectroscopic data for this compound is not widely available in the public domain, the expected spectral characteristics can be inferred from the analysis of analogous compounds. Advanced spectroscopic techniques are essential for the unambiguous identification of the parent compound and its potential metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structure elucidation. pressbooks.pub For this compound, the following spectral features would be anticipated in its ¹H and ¹³C NMR spectra:

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the 4-fluorophenyl group, likely appearing as a multiplet in the aromatic region. organicchemistrydata.org The proton at the α-carbon (methine) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the two ethyl groups. The methyl and methylene protons of the ethyl groups would also show distinct multiplets.

¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield shift. organicchemistrydata.org The fluorinated aromatic ring would show distinct signals, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant. The carbons of the ethyl groups would appear in the aliphatic region of the spectrum. organicchemistrydata.org

Spectroscopic data for related compounds such as 2-bromo-1-(4-fluorophenyl)pentan-1-one and 1-(4-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one (B10839554) provide valuable reference points for these predictions. drugs.iersc.org

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound and its metabolites. nih.gov

Electron Ionization (EI-MS): The EI mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve cleavage at the α-carbon, leading to the formation of the 4-fluorobenzoyl cation (m/z 123) as a prominent peak. nih.govmassbank.eu This is a characteristic fragmentation for aryl ketones.

Metabolite Identification: Advanced MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), are indispensable for identifying potential metabolites. Metabolic transformations could include hydroxylation of the aromatic ring or the alkyl chain, or reduction of the ketone to an alcohol. The resulting mass shifts and fragmentation patterns would provide evidence for these metabolic pathways.

Interactive Data Table of Predicted Spectroscopic Features:

| Technique | Predicted Key Features for this compound | Reference Compounds for Analogy |

| ¹H NMR | Aromatic protons (multiplet), α-methine proton (multiplet), ethyl group protons (multiplets). | 2-bromo-1-(4-fluorophenyl)pentan-1-one drugs.ie |

| ¹³C NMR | Carbonyl carbon (downfield shift), fluorinated aromatic carbons (with C-F coupling), aliphatic carbons. | 1-(4-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one drugs.ie |

| Mass Spec. | Molecular ion peak, prominent 4-fluorobenzoyl cation fragment (m/z 123). | 4'-Fluoroacetophenone nih.govmassbank.eu |

Development of Predictive Computational Models for Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for predicting the reactivity of molecules, including fluorinated ketones. beilstein-journals.orgchemscene.com

Modeling Ketone Reactivity:

The reactivity of the carbonyl group in this compound is a key area of interest. Computational models can be used to predict its susceptibility to nucleophilic attack. Studies on related fluorinated ketones have shown that the electrophilicity of the carbonyl carbon is a significant factor in their biological activity. beilstein-journals.org DFT calculations can be employed to determine the partial charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), both of which are indicators of reactivity.

C-F Bond Activation:

The carbon-fluorine bond is the strongest single bond in organic chemistry, yet its activation is a topic of growing interest. nih.gov Predictive computational models can help to understand the factors that might facilitate the cleavage of the C-F bond in this compound under specific conditions, such as in the presence of metalloenzymes or under photoredox catalysis. nih.govnih.gov DFT studies can elucidate reaction mechanisms and predict activation barriers for such transformations.

Predictive Models for Reactivity:

| Reactivity Aspect | Computational Approach | Predicted Outcome | Relevant Research |

| Carbonyl Electrophilicity | DFT calculations of partial charges and LUMO energy. | Susceptibility to nucleophilic attack. | Reactivity of fluorinated ketones as enzyme inhibitors. beilstein-journals.org |

| C-F Bond Activation | DFT modeling of reaction pathways with catalysts. | Feasibility and mechanism of defluorination. | Metalloenzyme-mediated C-F bond cleavage. nih.gov |

Potential in Advanced Functional Material Development

The unique properties conferred by the fluorine atom and the aromatic ketone structure make this compound and its derivatives promising candidates for the development of advanced functional materials. numberanalytics.comrsc.org

Fluorinated Polymers:

The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.com

Poly(aryl ether ketone)s (PAEKs): Fluorinated PAEKs are a class of high-performance polymers. mdpi.comresearchgate.netnih.gov The introduction of fluorine-containing groups can enhance their dielectric properties, making them suitable for applications in high-frequency and high-speed communication technologies. nih.gov The this compound moiety could potentially be incorporated as a pendant group on a polymer backbone, influencing properties such as solubility and glass transition temperature. researchgate.netnumberanalytics.com

Fluoropolymers for Coatings: The low surface energy associated with fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. mdpi.com Polymers derived from or containing this compound could find use in protective coatings.

Liquid Crystals:

Fluorinated compounds are extensively used in the formulation of liquid crystal displays (LCDs). chemicalbook.comnih.govrsc.org The fluorine atom's high electronegativity and the C-F bond's polarity can significantly influence the dielectric anisotropy of liquid crystal molecules, which is a critical parameter for display performance. chemicalbook.com Ketone-containing liquid crystals are also known, and the combination of a fluorinated phenyl ring and a ketone moiety in a mesogenic structure derived from this compound could lead to novel liquid crystalline materials with tailored electro-optical properties. nih.govmdpi.com

Potential Material Applications:

| Material Class | Potential Role of this compound | Key Properties |

| Poly(aryl ether ketone)s | As a monomer or a pendant group. | Enhanced thermal stability, improved dielectric properties. researchgate.netnih.gov |

| Fluorinated Coatings | As a building block for hydrophobic polymers. | Low surface energy, chemical resistance. mdpi.com |

| Liquid Crystals | As a core component of mesogenic molecules. | Tailored dielectric anisotropy, novel phase behavior. chemicalbook.comnih.gov |

Interdisciplinary Research Opportunities in Chemical Sciences

The study of this compound is not confined to a single sub-discipline of chemistry but rather offers numerous opportunities for interdisciplinary collaboration. elsevierpure.comchemicalbook.com

Catalysis and Materials Science:

The development of novel catalysts for the efficient synthesis of this ketone directly fuels its exploration in materials science. rsc.org Collaborations between synthetic chemists specializing in catalysis and materials scientists can accelerate the discovery of new polymers and liquid crystals with advanced properties.

Computational and Experimental Chemistry:

The synergy between computational modeling and experimental work is crucial. beilstein-journals.org Theoretical predictions of reactivity and spectroscopic properties can guide experimental design, while experimental results provide the necessary data to validate and refine computational models.

Chemical Biology and Medicinal Chemistry:

While outside the direct scope of this article, it is worth noting that fluorinated ketones are a well-established class of enzyme inhibitors. beilstein-journals.org The structural features of this compound make it a potential scaffold for the design of new bioactive molecules, fostering collaborations between synthetic chemists and researchers in chemical biology and medicinal chemistry.

The continued exploration of this compound at the intersection of these disciplines is expected to unlock its full scientific potential.

Q & A

Q. What are the recommended synthetic routes for 2-Ethyl-1-(4-fluorophenyl)butan-1-one, and how can reaction conditions be optimized?

Synthesis typically involves Friedel-Crafts acylation or ketone alkylation, with optimization dependent on:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency .

- Temperature control : Exothermic reactions require gradual reagent addition (0–5°C) to avoid side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies fluorophenyl protons (δ 7.2–7.8 ppm) and ketone carbonyl signals (δ 200–210 ppm) .

- FT-IR : Strong C=O stretch (~1700 cm⁻¹) confirms ketone functionality .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 222.1 g/mol) .

- X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation of volatile intermediates .

- Storage : Keep in airtight containers at RT, away from oxidizers and moisture .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural analogs of this compound influence biological activity?

Comparative studies with analogs (e.g., 4-Chloro-1-(4-fluorophenyl)butan-1-one) reveal:

- Substituent effects : Fluorine enhances metabolic stability; chlorine increases electrophilicity .

- Chain length : Longer alkyl chains (e.g., butanone vs. propanone) improve lipophilicity and membrane permeability .

- Bioactivity : Derivatives with para-fluorophenyl groups show higher affinity for cytochrome P450 enzymes .

Q. How can researchers resolve data contradictions in reactivity studies of this compound?

- Reproducibility checks : Standardize solvent purity and moisture levels .

- Control experiments : Compare results with structurally defined analogs (e.g., 4-(2-Chlorophenyl)butan-2-one) to isolate substituent effects .

- Advanced analytics : Use LC-MS/MS to detect trace impurities or degradation products .

Q. What challenges arise in studying the interaction mechanisms of this compound with biological targets?

- Target specificity : Fluorophenyl ketones may bind nonspecifically to serum proteins, requiring competitive binding assays .

- Metabolic profiling : Use isotopic labeling (e.g., ¹⁸O) to track ketone reduction pathways .

- Computational modeling : Density Functional Theory (DFT) predicts electron-deficient regions for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products